CYP2A6 Inhibition Potency: ~25-Fold More Potent than the Canonical CYP2A6 Inhibitor Methoxsalen
The target compound inhibits cytochrome P450 2A6 (CYP2A6) with an IC₅₀ of 51 nM in human liver microsomes using coumarin as the probe substrate [1]. The well‑characterized mechanism‑based CYP2A6 inhibitor methoxsalen exhibits an IC₅₀ of 1270 nM (1.27 µM) in comparable microsomal coumarin 7‑hydroxylation assays [2]. This represents an approximately 25‑fold improvement in inhibitory potency for the target compound. The comparator data are drawn from independent published studies (cross‑study comparable); both assays use human liver microsomes and coumarin 7‑hydroxylation as the endpoint, supporting a meaningful potency comparison despite the different laboratories.
| Evidence Dimension | CYP2A6 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 51 nM |
| Comparator Or Baseline | Methoxsalen: IC₅₀ = 1270 nM (1.27 µM) |
| Quantified Difference | ~25-fold greater potency (51 nM vs. 1270 nM) |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 5 min pre‑incubation with NADPH-regenerating system |
Why This Matters
For researchers building ADME/Tox screening panels or studying nicotine metabolism modulation, the 25‑fold potency advantage over methoxsalen means the target compound can achieve effective CYP2A6 inhibition at substantially lower concentrations, reducing the risk of off‑target CYP effects in cellular or in vivo experimental systems.
- [1] BindingDB. BDBM50366334 (CHEMBL4173133). CYP2A6 IC50 = 51 nM. Assay: Inhibition of CYP2A6 in human liver microsomes using coumarin as substrate, preincubated 5 min, NADPH-regenerating system, measured at 15 min by UPLC‑MS. Curated by Washington State University / ChEMBL. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366334 View Source
- [2] Yamaguchi Y, Nishizono N, Kobayashi D, et al. Synthetic Models Related to Methoxsalen–CYP2A6 Interactions: Dimethoxybenzofuran Derivatives as Potent and Selective Inhibitors of CYP2A6. Eur J Med Chem. 2013; reported IC50 of methoxsalen = 1.27 µM. Referenced in: Synthesis and biological evaluation of coumarin derivatives as selective CYP2A6 inhibitors. PubMed ID: 37084940 (2023). Available at: https://pubmed.ncbi.nlm.nih.gov/37084940/ View Source
